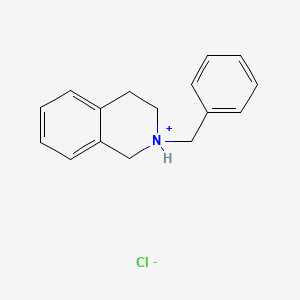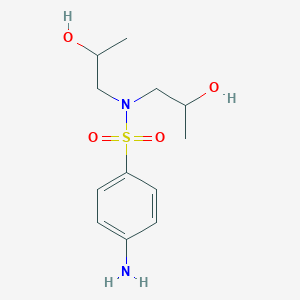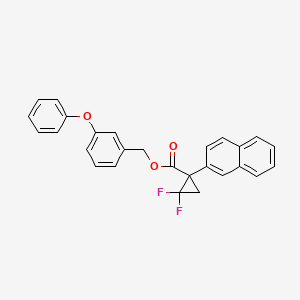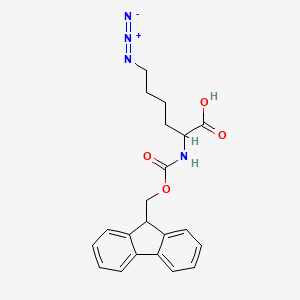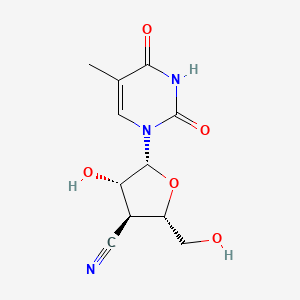
3'-CN-araT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-CN-araT, also known as 3’-cyano-2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a cyano group (-CN) attached to the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CN-araT typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the cyano group: The protected thymidine is then subjected to a reaction with a cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product, 3’-CN-araT.
Industrial Production Methods
Industrial production of 3’-CN-araT follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
3’-CN-araT undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
3’-CN-araT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
3’-CN-araT exerts its effects by incorporating into DNA during replication. The cyano group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The primary molecular target is the DNA polymerase enzyme, which is responsible for DNA synthesis.
相似化合物的比较
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
2’,3’-dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
3’-CN-araT is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the cyano group provides additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced activity or reduced toxicity.
属性
CAS 编号 |
115913-83-2 |
|---|---|
分子式 |
C11H13N3O5 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7-,8+,10-/m1/s1 |
InChI 键 |
DWXOIPDJUIXUPY-BDNRQGISSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


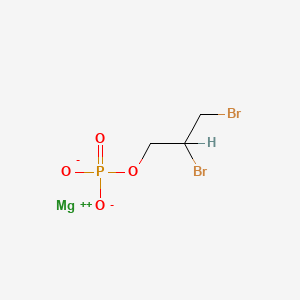
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

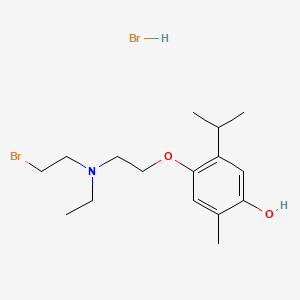

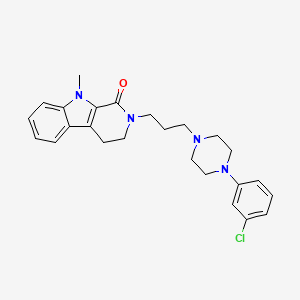
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
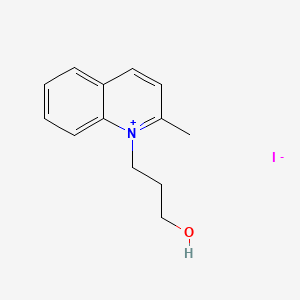
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
